molecular formula C14H14O4 B5781131 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No. B5781131
M. Wt: 246.26 g/mol
InChI Key: NYHWEIQZVGZLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin-7-acetate, is a naturally occurring compound found in many plants, including cinnamon, tonka beans, and sweet clover. It has been used for centuries in traditional medicine as an anti-inflammatory, anti-coagulant, and anti-tumor agent. In recent years, the compound has gained attention from the scientific community for its potential applications in various fields, including drug development and agriculture.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that the compound possesses anti-tumor, anti-inflammatory, and anti-coagulant properties. In vivo studies have shown that the compound possesses anti-fungal and anti-bacterial properties, as well as the ability to reduce inflammation and pain. The compound has also been shown to possess antioxidant properties, making it a potential candidate for the development of new materials for use in environmental remediation.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Another advantage is its broad range of potential applications, which makes it a versatile compound for use in various fields. One limitation of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetatecetate in lab experiments is its potential toxicity at high doses, which requires careful handling and monitoring.

Future Directions

There are many future directions for the research and development of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate. One potential direction is the development of new drugs based on the compound's anti-tumor, anti-inflammatory, and anti-coagulant properties. Another potential direction is the development of new materials for use in environmental remediation based on the compound's antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate has shown potential in various scientific research applications, including drug development, agriculture, and environmental science. In drug development, the compound has been shown to possess anti-tumor, anti-inflammatory, and anti-coagulant properties, making it a promising candidate for the development of new drugs. In agriculture, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetatecetate has been shown to possess anti-fungal and anti-bacterial properties, making it a potential alternative to synthetic pesticides. In environmental science, the compound has been shown to possess antioxidant properties, making it a potential candidate for the development of new materials for use in environmental remediation.

properties

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHWEIQZVGZLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate

Synthesis routes and methods

Procedure details

A solution of 7-hydroxy-3,4,8-trimethylcoumarin (5.19 g, 25.4 mmol) was refluxed in acetic anhydride (10 mL) for 1.5 hours. The solution was slowly poured into ice water (200 mL) and the resulting solid was filtered, then rinsed with water to yield 7-acetoxy-3,4,8-trimethylcoumarin, a beige solid (6.22 g, 99.5%). 1H NMR (CDCl3): δ 7.47 (d, J=8.6 Hz, 1H), 7.00 (d, J=8.7 Hz, 1H), 2.40 (s, 3H), 2.37 (s, 3H), 2.29 (s, 3H), 2.22 (s, 3H).
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

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